1-[(2-Methylpropyl)sulfanyl]-3-nitrobenzene
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Overview
Description
1-[(2-Methylpropyl)sulfanyl]-3-nitrobenzene is an organic compound with the molecular formula C10H13NO2S It is characterized by a benzene ring substituted with a nitro group and a sulfanyl group attached to a 2-methylpropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[(2-Methylpropyl)sulfanyl]-3-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-[(2-Methylpropyl)sulfanyl]benzene. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Methylpropyl)sulfanyl]-3-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants such as tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2-Methylpropyl)sulfanyl]-3-nitrobenzene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its functional groups.
Industry: Used in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of 1-[(2-Methylpropyl)sulfanyl]-3-nitrobenzene depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can interact with biological targets such as enzymes and receptors. The sulfanyl group can participate in redox reactions, influencing the compound’s overall reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
1-[(2-Methylpropyl)sulfanyl]benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitrobenzene:
1-[(2-Methylpropyl)sulfanyl]-4-nitrobenzene: Similar structure but with the nitro group in a different position, leading to different chemical properties and reactivity.
Uniqueness
1-[(2-Methylpropyl)sulfanyl]-3-nitrobenzene is unique due to the presence of both the nitro and sulfanyl groups, which confer distinct reactivity and potential for diverse applications in various fields of research and industry.
Properties
IUPAC Name |
1-(2-methylpropylsulfanyl)-3-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-8(2)7-14-10-5-3-4-9(6-10)11(12)13/h3-6,8H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLNADPMWYULEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=CC=CC(=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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